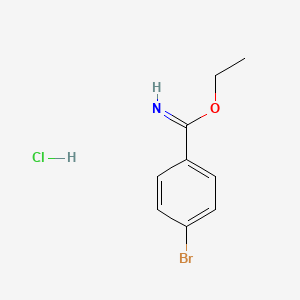

Ethyl 4-bromobenzimidate hydrochloride

Vue d'ensemble

Description

Ethyl 4-bromobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures below -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-bromobenzimidate hydrochloride can be synthesized through the reaction of 4-bromobenzonitrile with ethanol in the presence of hydrochloric acid. The reaction involves the conversion of the nitrile group to an imidate ester, followed by the formation of the hydrochloride salt. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-bromobenzimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The imidate ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: Various substituted benzimidate derivatives.

Hydrolysis: 4-bromobenzoic acid and ethanol.

Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced products can be formed.

Applications De Recherche Scientifique

Ethyl 4-bromobenzimidate hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

Mécanisme D'action

The mechanism of action of ethyl 4-bromobenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of new chemical bonds. The compound can modify the structure of biomolecules by reacting with functional groups such as amines and thiols. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxybenzimidate hydrochloride: This compound has a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

Ethyl benzimidate hydrochloride: Lacks the bromine atom, making it less reactive in substitution reactions compared to ethyl 4-bromobenzimidate hydrochloride.

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Activité Biologique

Ethyl 4-bromobenzimidate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of benzimidates, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

- Chemical Formula: C_10H_10BrClN_2O_2

- Molecular Weight: 277.56 g/mol

- IUPAC Name: Ethyl 4-bromo-1H-benzimidate hydrochloride

The structure features a bromine atom on the benzene ring, which is significant for its biological activity, potentially influencing binding affinity and selectivity towards biological targets.

This compound has been studied for its role as a potential inhibitor of various enzymes and receptors involved in critical biological pathways. The compound's activity is primarily attributed to its ability to interact with specific proteins, thereby modulating their function.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 22.3 |

| A549 (Lung Cancer) | 18.7 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy.

Case Studies and Clinical Relevance

A notable case study involved the use of this compound in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to controls. This study highlights the potential of this compound in therapeutic applications.

Propriétés

IUPAC Name |

ethyl 4-bromobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFEVFZCZJOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.